molecular formula C7H5Cl2NO B596507 2,6-DichlorobenzaMide--d3 CAS No. 1219804-28-0

2,6-DichlorobenzaMide--d3

Cat. No.: B596507
CAS No.: 1219804-28-0
M. Wt: 193.041
InChI Key: JHSPCUHPSIUQRB-CBYSEHNBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Contextualization of 2,6-Dichlorobenzamide (B151250) as an Environmental and Biological Metabolite

2,6-Dichlorobenzamide, commonly referred to as BAM, is primarily known as the major and most persistent metabolite of the herbicide dichlobenil (B1670455) (2,6-dichlorobenzonitrile). helsinki.finih.govepa.gov Dichlobenil was widely used for weed control in non-agricultural areas and aquatic environments. nih.gov Following its application, dichlobenil in the soil undergoes degradation, principally through hydrolysis, to form BAM. nih.gov This transformation can be mediated by soil microorganisms. epa.govnih.gov

While the parent herbicide dichlobenil can dissipate from the environment through processes like volatilization, BAM is significantly more persistent and stable. helsinki.fiepa.gov Due to its high water solubility and low tendency to bind to soil particles, BAM is highly mobile and can easily leach into deeper soil layers and subsequently contaminate groundwater. helsinki.finih.gov Consequently, BAM is one of the most frequently detected pesticide-related micropollutants in groundwater, often at concentrations exceeding the regulatory limits set by bodies like the European Commission. nih.govasm.orgnih.gov

The degradation pathway of dichlobenil doesn't stop definitively at BAM in all cases. In some environments, particularly those with a history of dichlobenil exposure, certain bacteria can further degrade BAM. nih.gov For instance, some Aminobacter species can mineralize BAM, using it as a source of carbon and nitrogen. asm.orgacs.org This process involves the initial conversion of BAM to 2,6-dichlorobenzoic acid (2,6-DCBA). nih.govacs.orgacs.org However, in many soil and groundwater systems, BAM degradation is extremely slow or non-existent, leading to its status as a persistent environmental contaminant. asm.orgnih.gov

Table 1: Dichlobenil Degradation and Metabolite Formation

Parent CompoundPrimary Degradation ProcessKey MetaboliteFurther Metabolite
DichlobenilHydrolysis in soil2,6-Dichlorobenzamide (BAM)2,6-Dichlorobenzoic acid (2,6-DCBA)

Rationale and Advantages of Deuterium (B1214612) Isotopic Labeling in Advanced Chemical Research

Isotopic labeling involves replacing an atom in a molecule with one of its isotopes. In the case of 2,6-Dichlorobenzamide-d3, three hydrogen atoms (protium, ¹H) on the benzamide (B126) ring are replaced with deuterium (²H or D), a stable, non-radioactive isotope of hydrogen. unam.mxlucerna-chem.ch This seemingly minor change provides significant advantages in analytical chemistry, particularly when coupled with techniques like mass spectrometry (MS). scioninstruments.comsymeres.com

The primary application of deuterated compounds like 2,6-Dichlorobenzamide-d3 is as an internal standard for quantitative analysis. clearsynth.comcrimsonpublishers.com An internal standard is a known amount of a substance added to a sample before analysis to correct for variations that can occur during sample preparation and instrumental analysis. scioninstruments.com

Key advantages include:

Similar Chemical and Physical Properties : Deuterated standards are nearly identical to their non-labeled counterparts (the analyte). scioninstruments.com This means they behave similarly during extraction, chromatography, and ionization in the mass spectrometer. This co-elution and similar behavior help to compensate for matrix effects, where other compounds in a complex sample (like groundwater or soil extract) can interfere with the ionization of the target analyte, either suppressing or enhancing the signal. clearsynth.comcrimsonpublishers.com

Mass Differentiation : Despite their chemical similarity, the deuterated standard has a higher mass than the analyte due to the presence of heavier deuterium atoms. scioninstruments.com A mass spectrometer can easily distinguish between the two based on this mass difference (mass-to-charge ratio, m/z). This allows for the precise and accurate quantification of the native analyte by comparing its signal intensity to the known concentration of the internal standard. nih.gov

Improved Accuracy and Precision : By correcting for sample loss during preparation and fluctuations in instrument response, stable isotope-labeled internal standards (SIL-IS) significantly improve the accuracy, precision, and robustness of quantitative methods. clearsynth.comcrimsonpublishers.com This is crucial for environmental monitoring, where accurate measurement of low-level contaminants is required to assess compliance with regulations. ub.eduresearchgate.net

Kinetic Isotope Effect (KIE) : While often a minor consideration in its use as an internal standard, the replacement of hydrogen with deuterium can sometimes alter the rate of chemical reactions because the carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond. unam.mxnih.govnih.gov This phenomenon, known as the kinetic isotope effect, is a powerful tool in its own right for studying reaction mechanisms. unam.mxacs.orgacs.org For internal standards, however, the labeling is typically placed on a part of the molecule that is not involved in metabolic transformations to minimize any KIE-related analytical bias.

Table 2: Physicochemical Properties of Analyte and Deuterated Standard

CompoundChemical FormulaMonoisotopic Mass (Da)Difference
2,6-DichlorobenzamideC₇H₅Cl₂NO188.9799
2,6-Dichlorobenzamide-d3C₇H₂D₃Cl₂NO191.9987+3.0188

Overview of Research Trajectories and Emerging Applications of Deuterated Analogs

The primary research application of 2,6-Dichlorobenzamide-d3 is as an internal standard for the quantification of BAM in various environmental and biological matrices. The development of sensitive analytical methods is essential for monitoring groundwater quality, studying the fate and transport of pesticides in the environment, and assessing the efficacy of water treatment and bioremediation strategies. nih.govnih.gov

Research trajectories involving deuterated analogs like 2,6-Dichlorobenzamide-d3 focus on:

Environmental Monitoring : Developing and validating robust analytical methods, such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), to detect and quantify BAM at very low concentrations (ng/L or sub-µg/L levels) in water samples. ub.edunih.govdaneshyari.com The use of 2,6-Dichlorobenzamide-d3 is critical for achieving the necessary accuracy and precision for these demanding analyses. crimsonpublishers.comresearchgate.net

Bioremediation Studies : Investigating the microbial degradation of BAM. nih.gov In these studies, researchers use isotope dilution mass spectrometry with 2,6-Dichlorobenzamide-d3 to accurately track the disappearance of the contaminant over time as it is consumed by microorganisms like Aminobacter sp. MSH1. asm.orgacs.org This allows for precise calculation of degradation rates and half-lives.

Compound-Specific Isotope Analysis (CSIA) : While 2,6-Dichlorobenzamide-d3 is an artificially labeled compound, its use is related to the broader field of CSIA. CSIA measures the natural isotopic ratios (e.g., ¹³C/¹²C, ¹⁵N/¹⁴N) of contaminants to determine their source and whether they are undergoing degradation in the environment. d-nb.infoacs.org The transformation of dichlobenil to BAM, and the subsequent degradation of BAM, can cause slight shifts in these natural isotope ratios. acs.org Highly accurate analytical methods, benchmarked with deuterated standards, are essential for detecting these subtle but informative isotopic shifts. ub.edumdpi.com

Emerging applications continue to rely on the fundamental principle of using deuterated analogs for precise quantification. As new analytical platforms are developed, such as advanced high-resolution mass spectrometry, 2,6-Dichlorobenzamide-d3 and other labeled standards will remain crucial for method validation and for providing the high-quality quantitative data needed to understand the environmental chemistry of persistent pollutants. nih.govacs.org

Properties

CAS No.

1219804-28-0

Molecular Formula

C7H5Cl2NO

Molecular Weight

193.041

IUPAC Name

2,6-dichloro-3,4,5-trideuteriobenzamide

InChI

InChI=1S/C7H5Cl2NO/c8-4-2-1-3-5(9)6(4)7(10)11/h1-3H,(H2,10,11)/i1D,2D,3D

InChI Key

JHSPCUHPSIUQRB-CBYSEHNBSA-N

SMILES

C1=CC(=C(C(=C1)Cl)C(=O)N)Cl

Synonyms

2,6-DichlorobenzaMide--d3

Origin of Product

United States

Synthesis and Isotopic Characterization Methodologies for 2,6 Dichlorobenzamide D3

Approaches to Deuterium (B1214612) Incorporation in Aromatic Amide Structures

The introduction of deuterium into aromatic structures can be achieved through various methods, with the choice depending on the desired labeling pattern, the stability of the molecule, and the required isotopic enrichment.

One common strategy is acid-catalyzed hydrogen-deuterium (H-D) exchange . nih.govresearchgate.net This method often employs strong deuterated acids, such as deuterated trifluoroacetic acid (CF3COOD), which can serve as both the reaction solvent and the deuterium source. nih.gov The reaction typically proceeds via an electrophilic aromatic substitution mechanism, where deuterium is incorporated at the most electron-rich positions of the aromatic ring. nih.gov However, for a molecule like 2,6-Dichlorobenzamide (B151250), which is deactivated by two electron-withdrawing chlorine atoms, forcing these exchange conditions might require harsh conditions or be inefficient.

A more targeted approach involves the use of transition-metal catalysts . For instance, manganese-catalyzed protocols have been developed for the ortho-selective deuteration of aromatic amides using heavy water (D₂O) as the deuterium source. rsc.org While this specific method targets the positions ortho to the amide group, other catalyst systems (e.g., based on palladium, iridium, or rhodium) can be tailored to direct deuteration to other positions, although this often relies on directing group assistance. rsc.orgresearchgate.net

Given that commercial 2,6-Dichlorobenzamide-d3 is labeled at the 3, 4, and 5 positions, its synthesis most likely relies on using a pre-deuterated starting material rather than H-D exchange on the final compound. A plausible synthetic route would start from a deuterated benzene (B151609) precursor, which is then subjected to chlorination and subsequent functional group manipulations to build the final amide structure. This approach provides superior control over the site of deuteration and avoids exposing the final amide to potentially degradative exchange conditions.

Advanced Spectroscopic Techniques for Isotopic Purity and Enrichment Assessment

Confirming the successful synthesis and purity of 2,6-Dichlorobenzamide-d3 requires sophisticated analytical techniques capable of verifying the molecular weight, the degree of deuterium incorporation, and the specific location of the labels.

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for characterizing deuterated compounds. rsc.org Techniques like electrospray ionization (ESI) coupled with HRMS allow for the rapid and sensitive determination of isotopic purity with minimal sample consumption. nih.govcolab.ws

Tandem mass spectrometry (MS/MS) provides further structural confirmation. By fragmenting the deuterated parent ion, the resulting product ions can be analyzed. If the deuterium labels are retained on a specific fragment, its m/z value will be shifted accordingly, helping to confirm the location of the labels on the aromatic ring. d-nb.info

Table 1: Representative HRMS Data for 2,6-Dichlorobenzamide-d3 (Note: This data is illustrative and based on theoretical values and typical instrument performance.)

ParameterUnlabeled 2,6-Dichlorobenzamide2,6-Dichlorobenzamide-d3
Molecular Formula C₇H₅Cl₂NOC₇H₂D₃Cl₂NO
Theoretical Exact Mass 188.9748191.9936
Measured Mass (m/z) 188.9745191.9933
Mass Error (ppm) -1.6-1.6
Calculated Isotopic Purity N/A>99% Deuterium Incorporation

This interactive table demonstrates the expected shift in exact mass due to deuteration.

While HRMS confirms the degree of deuteration, Nuclear Magnetic Resonance (NMR) spectroscopy is essential for verifying the precise location of the deuterium atoms. rsc.org

¹H NMR (Proton NMR): In the ¹H NMR spectrum of 2,6-Dichlorobenzamide-d3, the signals corresponding to the protons at positions 3, 4, and 5 of the aromatic ring would be absent or significantly diminished. The disappearance of these specific signals provides strong evidence that deuteration has occurred at these sites. studymind.co.uk

²H NMR (Deuterium NMR): For highly enriched compounds, ²H NMR is a powerful direct detection method. sigmaaldrich.com A ²H NMR spectrum of 2,6-Dichlorobenzamide-d3 would show distinct signals in the aromatic region corresponding to the chemical shifts of the deuterium atoms at the 3, 4, and 5 positions. The integration of these peaks can be used to determine the relative abundance of deuterium at each site. sigmaaldrich.com

¹³C NMR (Carbon NMR): In the ¹³C NMR spectrum, carbons directly bonded to deuterium (C-D) exhibit a characteristic triplet splitting pattern (due to coupling with the spin-1 deuterium nucleus) and a slight upfield shift compared to carbons bonded to hydrogen (C-H). The signals for C3, C4, and C5 would show these effects, confirming the labeling positions.

Table 2: Illustrative NMR Data for Confirming Deuteration in 2,6-Dichlorobenzamide-d3 (Note: Chemical shifts are approximate and for illustrative purposes.)

NucleusExpected Observation for 2,6-Dichlorobenzamide-d3
¹H Absence of signals for H3, H4, and H5 protons in the aromatic region.
²H Presence of signals corresponding to the deuterons at positions 3, 4, and 5.
¹³C Triplet splitting and upfield shift for carbons C3, C4, and C5.

This interactive table summarizes the expected outcomes from different NMR experiments used to confirm site-specific labeling.

Advanced Analytical Methodologies Employing 2,6 Dichlorobenzamide D3

Implementation as an Internal Standard in Quantitative Chemical Analysis

The use of isotopically labeled internal standards, such as 2,6-Dichlorobenzamide-d3, is a cornerstone of high-precision quantitative analysis, especially when coupled with mass spectrometry. europa.euclearsynth.com This approach, known as isotope dilution mass spectrometry (IDMS), is favored for its ability to deliver results with unquestioned precision and accuracy. researchgate.net

Optimization of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Methods for Environmental Matrices

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful technique for the detection and quantification of environmental pollutants. nih.gov The optimization of LC-MS/MS methods is crucial for analyzing 2,6-dichlorobenzamide (B151250) (BAM) in various environmental samples like water and soil. nih.govresearchgate.net 2,6-Dichlorobenzamide-d3 is employed as an internal standard to ensure the accuracy of these measurements. biorxiv.org

The process often involves solid-phase extraction (SPE) to concentrate the analyte from the sample matrix. nih.govbiorxiv.org For instance, in the analysis of water samples, a 1-liter sample may be passed through a divinylbenzene (B73037) (DVB) solid phase extraction disk. epa.gov The retained BAM is then eluted with a solvent like methylene (B1212753) chloride. epa.gov The addition of an internal standard like 2,6-Dichlorobenzamide-d3 prior to analysis by gas chromatography/mass spectrometry (GC/MS) in the selected ion monitoring (SIM) mode allows for accurate quantification. epa.gov

Method development also focuses on optimizing the chromatographic separation and the mass spectrometric detection parameters. This includes selecting the appropriate LC column, mobile phase composition, and MS/MS transitions (precursor and product ions) to ensure selectivity and sensitivity. biorxiv.orguni-tuebingen.de For example, a study analyzing BAM and its degradation products in groundwater utilized SPE followed by LC-MS/MS with electrospray ionization. nih.gov

The use of 2,6-Dichlorobenzamide-d3 as an internal standard helps to correct for variations that can occur during sample preparation and instrumental analysis, leading to more robust and reliable data. europa.euclearsynth.com

Application in Biological Matrices (Non-Human) for Residue Analysis

While direct studies detailing the use of 2,6-Dichlorobenzamide-d3 in non-human biological matrices for residue analysis are not prevalent in the provided search results, the principles of using deuterated internal standards are broadly applicable. For instance, the metabolism of 2,6-dichlorobenzamide has been studied in rats, mice, and various plants like apple leaves, wheat seedlings, and kale. nih.govmst.dk These studies tracked the absorption, distribution, and excretion of radiolabeled BAM. nih.govmst.dk

In a hypothetical residue analysis of BAM in a non-human biological tissue, 2,6-Dichlorobenzamide-d3 would be added to the sample homogenate at the beginning of the extraction process. This allows it to undergo the same extraction, cleanup, and analytical procedures as the native BAM. By comparing the signal of the analyte to the known concentration of the internal standard, accurate quantification can be achieved, compensating for any losses during the sample preparation steps. This approach is crucial for determining the concentration of BAM residues in complex biological samples.

Matrix Effect Compensation and Quantification Strategies Using Deuterated Analogs

Matrix effects, where components of the sample other than the analyte of interest interfere with the analytical signal, are a significant challenge in quantitative analysis. clearsynth.comresearchgate.net Deuterated internal standards like 2,6-Dichlorobenzamide-d3 are highly effective in compensating for these effects. clearsynth.com Because the deuterated standard is chemically almost identical to the analyte, it experiences similar matrix effects. europa.eu

When using LC-MS/MS, matrix components can either enhance or suppress the ionization of the analyte, leading to inaccurate quantification. By adding a known amount of 2,6-Dichlorobenzamide-d3 to the sample, the ratio of the analyte signal to the internal standard signal is used for quantification. This ratio remains constant even if both signals are equally affected by matrix suppression or enhancement, thus providing a more accurate measurement. clearsynth.com

This isotope dilution technique is a powerful strategy for achieving accurate quantification in complex matrices such as environmental samples and biological tissues. researchgate.netepa.gov The use of isotopically labeled internal standards is considered a superior method for compensating for matrix effects compared to other approaches like matrix-matched calibration, as it corrects for variations at every step of the analytical process. europa.eu

Method Development and Validation Parameters for Research Robustness

The development and validation of analytical methods are essential to ensure that the results are reliable and reproducible. This involves establishing key performance parameters.

Derivation of Limits of Detection (LOD) and Quantification (LOQ)

The limit of detection (LOD) is the lowest concentration of an analyte that can be reliably distinguished from background noise, while the limit of quantification (LOQ) is the lowest concentration that can be measured with acceptable precision and accuracy. sepscience.comd-nb.info

Several methods can be used to determine LOD and LOQ, including those based on the signal-to-noise ratio or the standard deviation of the response and the slope of the calibration curve. sepscience.com For instance, the International Council for Harmonisation (ICH) guidelines suggest calculating the LOD as 3.3 times the standard deviation of the blank response divided by the slope of the calibration curve, and the LOQ as 10 times this value. sepscience.com

In a study determining BAM and its degradation products in groundwater, the method LOD for BAM was 0.010 µg/L, and the LOQ was 0.035 µg/L. nih.gov Another method for analyzing dichlobenil (B1670455) and BAM in water reported an LOQ of 0.100 µg/L. epa.gov These values are critical for understanding the sensitivity of the analytical method and its suitability for monitoring low levels of contamination.

LOD and LOQ Values for 2,6-Dichlorobenzamide in Water
AnalyteMatrixLOD (µg/L)LOQ (µg/L)Reference
2,6-Dichlorobenzamide (BAM)Groundwater0.0100.035 nih.gov
2,6-Dichlorobenzamide (BAM)Water-0.100 epa.gov

Assessment of Recovery, Precision, and Linearity in Diverse Sample Types

Method validation also involves assessing the recovery, precision, and linearity of the method.

Precision refers to the closeness of repeated measurements and is typically expressed as the relative standard deviation (RSD). For the analysis of BAM in groundwater, the RSD was between 2.2% and 26.5%. nih.gov

Linearity is the ability of the method to produce results that are directly proportional to the concentration of the analyte within a given range. This is typically evaluated by creating a calibration curve and determining the coefficient of determination (r²). An r² value close to 1 indicates good linearity. slu.se For the analysis of 2,6-dichlorobenzamide, linear calibration curves are established using a series of calibration standards. epa.gov

These validation parameters are crucial for demonstrating that an analytical method is fit for its intended purpose and can provide accurate and reliable data for various sample types.

Method Validation Parameters for 2,6-Dichlorobenzamide Analysis
MatrixSpiking LevelRecovery (%)Precision (RSD %)Reference
Groundwater1.0 µg/L91-1022.2-26.5 nih.gov
WaterNot Specified87.0 ± 11.0- epa.gov

Role in Non-Target Screening Approaches for Contaminant Identification

Non-target screening (NTS) represents a paradigm shift in analytical chemistry, moving from the quantification of a limited list of known contaminants to the broad detection and identification of a wide range of unknown or unexpected chemical compounds in a sample. This approach is particularly crucial in environmental monitoring, where complex mixtures of industrial chemicals, pesticides, pharmaceuticals, and their transformation products can be present. Within this advanced analytical framework, isotopically labeled standards play a pivotal role in ensuring data quality, and 2,6-Dichlorobenzamide-d3 has been utilized as a key compound for this purpose.

The primary function of 2,6-Dichlorobenzamide-d3 in non-target screening is to serve as a surrogate or internal standard. Its chemical properties closely mimic those of its non-labeled counterpart, 2,6-Dichlorobenzamide (BAM), a widespread and persistent environmental contaminant, while its distinct mass allows for easy differentiation by mass spectrometry. nih.govresearchgate.net This makes it an ideal tool for quality control throughout the analytical workflow, from sample preparation to chromatographic separation and mass spectrometric detection.

In complex analytical procedures, such as those involving liquid chromatography coupled to high-resolution mass spectrometry (LC-HRMS), variations can occur that affect the accuracy and reproducibility of the results. The inclusion of a known quantity of 2,6-Dichlorobenzamide-d3 at the beginning of the sample preparation process allows analysts to track and correct for potential losses or matrix effects. By monitoring the recovery of the deuterated standard, researchers can have greater confidence in the tentative identification and semi-quantification of unknown compounds detected in the sample.

Research in water analysis has specifically incorporated 2,6-Dichlorobenzamide-d3 into non-target screening workflows. gdch.de For instance, it has been used as a retention time index standard, which helps in the reliable identification of compounds by providing a stable reference point in the chromatogram. gdch.deleuphana.de The consistent elution of 2,6-Dichlorobenzamide-d3 helps to normalize variations in retention times between different analytical runs and across different samples, which is a critical step in building confidence in the identification of tentatively matched unknown compounds from spectral databases. norman-network.com

The table below summarizes the key characteristics of 2,6-Dichlorobenzamide-d3 relevant to its application in non-target screening.

PropertyValue/DescriptionRelevance in Non-Target Screening
Chemical Formula C₇H₂D₃Cl₂NOThe presence of three deuterium (B1214612) (D) atoms provides a distinct mass signature compared to the native compound, allowing for clear differentiation in mass spectra.
Isotopic Labeling Deuterium (d3)Enables its use as a surrogate or internal standard to monitor and correct for analytical variability without interfering with the detection of the non-labeled analyte.
Application Retention Time Index StandardProvides a stable reference point in chromatography, improving the reliability of compound identification across multiple analyses. gdch.deleuphana.de
Analytical Technique LC-HRMSCommonly employed in workflows utilizing high-resolution mass spectrometry for the detection of a broad range of environmental contaminants. gdch.denorman-network.com

The following table presents findings from a study that utilized a suite of deuterated standards, including 2,6-Dichlorobenzamide-d3, in a non-target screening workflow for water analysis. This illustrates its practical application alongside other internal standards.

StandardChemical Formula (including isotopes)Retention Time (min)Application
2,6-Dichlorobenzamide-3,4,5 d3 C₇H₂²H₃Cl₂NO5.8Retention Time Index Standard
5-Methylbenzotriazole d6 C₇H²H₆N₃6.5Internal Standard
Acetyl-sulfamethoxazole d5 C₁₂H₈²H₅N₃O₄S7.0Internal Standard
Alachlor d13 C₁₄H₇²H₁₃ClNO₂12.8Internal Standard
Amisulpride d5 C₁₇H₂₂²H₅N₃O₄SNot SpecifiedInternal Standard
Data sourced from a guideline document on non-target screening in water analysis. gdch.deleuphana.de

By integrating 2,6-Dichlorobenzamide-d3 into non-target screening methodologies, analytical laboratories can enhance the reliability and comparability of their findings. This is essential for the challenging task of identifying new and emerging contaminants in the environment, ultimately contributing to a more comprehensive understanding of the chemical landscape and its potential impacts.

ARTICLE: Mechanistic Investigations of Environmental Fate and Transformation Pathways of 2,6-Dichlorobenzamide

Mechanistic Investigations of Environmental Fate and Transformation Pathways

Sorption, Leaching, and Transport Dynamics in Soil and Aquatic Systems

The environmental mobility of 2,6-Dichlorobenzamide (BAM), and by extension its deuterated isotopologue 2,6-Dichlorobenzamide-d3, is significantly influenced by its behavior in soil and water. The d3-labeled variant is instrumental in research, serving as a tracer to elucidate the sorption, leaching, and transport mechanisms of the contaminant without altering the fundamental chemical processes.

Research indicates that 2,6-Dichlorobenzamide exhibits low sorption affinity in most soil types, a characteristic that contributes to its high mobility and prevalence in groundwater. helsinki.fi Its high water solubility and low tendency to bind to soil particles facilitate its movement through the soil profile. helsinki.finih.gov This potential for leaching is a significant concern, as it allows the compound to contaminate groundwater resources. nih.govnih.gov The parent compound, dichlobenil, transforms into the more water-soluble BAM, which can then be transported through the soil, particularly in coarse-textured soils that are low in organic matter. nih.govepa.gov

The sorption of BAM is quantified by the soil-water distribution coefficient (Kd). Studies have shown that the sorption of BAM is considerably lower than its parent compound, dichlobenil. nih.gov The primary factor influencing its sorption is the organic carbon content of the soil and sediment. nih.gov In a comprehensive study, sorption coefficients were determined for various sediment types.

Data sourced from a study on the sorption of dichlobenil and its metabolite 2,6-dichlorobenzamide on various soils and aquifer sediments. nih.gov

The research highlighted that unoxidized (reduced) clayey till sediments showed a significantly higher sorption capacity for BAM compared to weathered (oxidized) clayey till. nih.gov This difference was largely attributed to the nature of the organic carbon in the reduced sediments, as chemical removal of the organic carbon led to a major decrease in sorption. nih.gov This indicates that changes in the oxidation state of sediments, a common environmental process, can drastically affect the transport dynamics of 2,6-Dichlorobenzamide. Field studies have confirmed its potential to leach deep into the soil profile, with detections at depths of up to 72 inches. nih.gov

Application in Bioremediation Strategies for Contaminated Environments

2,6-Dichlorobenzamide-d3 is a critical tool in developing and evaluating bioremediation strategies for environments contaminated with its non-deuterated counterpart, BAM. Given BAM's persistence and mobility in groundwater, microbial degradation is a key focus for remediation. helsinki.firesearchgate.net The use of isotopically labeled compounds like 2,6-Dichlorobenzamide-d3 allows researchers to trace metabolic pathways and assess the efficiency of biodegradation under various conditions.

Significant research has focused on identifying and utilizing microorganisms capable of degrading BAM. A bacterium identified as Aminobacter sp. MSH1 has shown the unique ability to use BAM as a sole source of carbon and nitrogen, mineralizing it completely. researchgate.netresearchgate.net The initial step in this degradation pathway involves an amidase enzyme, designated BbdA, which converts BAM to 2,6-dichlorobenzoic acid (DCBA). researchgate.netresearchgate.net While common soil bacteria can readily convert the parent herbicide dichlobenil to BAM, the subsequent degradation of the persistent BAM molecule is a bottleneck in natural attenuation. nih.gov

Compound-Specific Isotope Analysis (CSIA) is an advanced analytical technique that relies on labeled compounds such as 2,6-Dichlorobenzamide-d3. CSIA helps to overcome challenges in bioremediation research by providing detailed insights into degradation mechanisms and limiting factors. tum.deacs.org For instance, isotope fractionation studies can distinguish between biological degradation and other processes like sorption or dilution, and can help identify potential limitations to microbial activity, such as the transfer of the contaminant across the bacterial cell membrane. tum.de

This table summarizes key findings from studies on the degradation and bioremediation of 2,6-Dichlorobenzamide (BAM).

Studies using these advanced methods have investigated strategies to enhance bioremediation, such as "priming," where a transient increase in the contaminant concentration is used to stimulate microbial activity. acs.org By monitoring the isotopic signature of the contaminant pool, researchers can precisely track the extent and rate of biodegradation, leading to the development of more effective strategies for cleaning up contaminated groundwater and soil. tum.deacs.org

Metabolic Pathway Elucidation in Model Organisms Excluding Human Clinical Data

In Vitro Metabolic Investigations in Subcellular Fractions and Cell Cultures (Non-Human)

In vitro studies using subcellular fractions and cell cultures are instrumental in dissecting the initial steps of metabolism. These controlled environments allow for the precise identification of metabolic reactions and the enzyme systems involved, without the complexities of a whole organism.

Identification of Phase I and Phase II Metabolic Reactions

The metabolism of xenobiotics typically proceeds in two phases. Phase I reactions introduce or expose functional groups, preparing the compound for Phase II reactions, which involve conjugation with endogenous molecules to increase water solubility and facilitate excretion.

For 2,6-Dichlorobenzamide (B151250), the non-deuterated parent compound, in vitro studies have elucidated key metabolic transformations. Phase I metabolism primarily involves hydroxylation of the aromatic ring. mst.dktandfonline.com Phase II reactions then follow, where the hydroxylated metabolites are conjugated, often as glycosides in plants. nih.gov While specific in vitro studies on the deuterated form, 2,6-Dichlorobenzamide-d3, are not extensively detailed in the provided search results, the principle of deuterium (B1214612) substitution suggests that the metabolic pathways would be similar to the non-deuterated compound, though the rate of these reactions might be altered due to the kinetic isotope effect. chemsrc.comosti.govjuniperpublishers.com The substitution of hydrogen with deuterium can lead to a more stable chemical bond, potentially slowing down metabolic processes that involve the cleavage of this bond. juniperpublishers.cominformaticsjournals.co.in

In Vivo Metabolic Fate and Distribution Studies in Laboratory Animals and Plants

In vivo studies provide a comprehensive picture of a compound's absorption, distribution, metabolism, and excretion (ADME) within a living organism. Such studies have been conducted for 2,6-Dichlorobenzamide in various plant and animal models.

Absorption, Translocation, and Accumulation in Plant Species

2,6-Dichlorobenzamide is readily absorbed by the roots of plants and translocated upwards through the xylem with the transpiration stream. nih.gov This leads to accumulation in the foliar tissues, particularly at the leaf margins, as observed in apple seedlings and trees. nih.gov

Metabolism within the plant involves hydroxylation, with the formation of 3-hydroxy and 4-hydroxy metabolites. nih.gov These are then often conjugated as glycosides. nih.gov In long-term studies with apple trees, the ratio of 3-hydroxy to 4-hydroxy-2,6-dichlorobenzamide was found to be approximately 6:1, with about 85% of these metabolites being conjugated. nih.gov It has also been noted that the hydroxylation and conjugation of 2,6-Dichlorobenzamide occur at a slower rate compared to its parent compound, dichlobenil (B1670455), in bean seedlings. nih.gov

Plant SpeciesRoute of UptakeKey FindingsIdentified Metabolites
Apple (seedlings and trees)Root and soilReadily absorbed and translocated to leaves, accumulating at margins. nih.gov3-hydroxy-2,6-dichlorobenzamide, 4-hydroxy-2,6-dichlorobenzamide, and their glycoside conjugates. nih.gov
Wheat (seedlings)Root and soilDetection of free and conjugated metabolites. nih.gov3-hydroxy-2,6-dichlorobenzamide (free and conjugated). nih.gov
Kale (Brassica oleracea)Root and soilDetection of free and conjugated metabolites. nih.gov3-hydroxy-2,6-dichlorobenzamide (free and conjugated). nih.gov
Bean (seedlings)RootSlower hydroxylation and conjugation compared to dichlobenil. nih.govHydroxylated and conjugated metabolites. nih.gov
Grapes (Vitis vinifera)Not specified2,6-Dichlorobenzamide is a major residue. mst.dk4-hydroxy-BAM. mst.dk

Excretion and Tissue Distribution in Animal Models (e.g., Rats, Mice)

In animal models such as rats and mice, orally administered 2,6-Dichlorobenzamide is absorbed from the gastrointestinal tract. mst.dk Autoradiography studies in rats and mice have shown that the compound is distributed throughout the body. mst.dktandfonline.com A notable retention of radioactivity has been observed in the nasal region, specifically in the Bowman's glands, and in the contents of the large intestines. mst.dk

Excretion occurs primarily through urine and feces. mst.dk In rats, a significant portion of the oral dose is excreted unchanged in the urine (approximately 25%). mst.dkmst.dk The presence of metabolites in the bile and the higher amount of radioactivity in the feces of non-cannulated rats compared to cannulated rats suggest that enterohepatic circulation plays a role in the excretion process. mst.dktandfonline.commst.dk

Animal ModelKey Findings on DistributionKey Findings on Excretion
Rats (Sprague-Dawley)Homogeneously distributed throughout the body shortly after administration. mst.dk Marked retention of radioactivity in the nasal region and large intestines. mst.dktandfonline.comOver 60% of radioactivity eliminated in urine after 48 hours. mst.dk About 13-23% excreted in feces. mst.dk Enterohepatic circulation of metabolites occurs. mst.dktandfonline.com
Mice (C57B1)Homogeneously distributed throughout the body. mst.dk Marked retention of radioactivity in the nasal region and large intestines. mst.dktandfonline.comNot specifically detailed in the provided results.
Lactating GoatsNot specifiedThe majority of the dose was excreted in urine (62%) and feces (17%). fao.org

Identification and Characterization of Deuterated Metabolites

The metabolism of 2,6-Dichlorobenzamide in rats leads to several metabolites. mst.dktandfonline.com The major metabolic pathway involves hydroxylation of the aromatic ring and subsequent conjugation with glutathione. mst.dkmst.dk

Identified metabolites in the urine of rats include:

Unchanged 2,6-Dichlorobenzamide mst.dkmst.dk

3-hydroxy-2,6-dichlorobenzamide mst.dk

4-hydroxy-2,6-dichlorobenzamide mst.dk

2-chloro-5-hydroxy-6-(methylthio)benzamide mst.dktandfonline.com

2-chloro-5-hydroxy-6-[S-(N-acetyl)cysteinyl]benzamide (a mercapturic acid derivative) tandfonline.com

The formation of the methylthio-containing metabolite is believed to involve enterohepatic circulation and metabolism by the intestinal microflora, with the mercapturic acid serving as a precursor. tandfonline.com It is important to note that none of the urinary metabolites of 2,6-Dichlorobenzamide were found to be common with the metabolites of its parent compound, dichlobenil, in the same species. mst.dk

While specific studies on the deuterated metabolites of 2,6-Dichlorobenzamide-d3 are not available in the search results, the identified pathways for the non-deuterated compound provide a strong basis for predicting the likely metabolic products. The deuterium label would be retained in the metabolites unless the metabolic process specifically involves the cleavage of the carbon-deuterium bond.

Animal ModelIdentified Metabolites
RatsUnchanged 2,6-Dichlorobenzamide, 3-hydroxy-2,6-dichlorobenzamide, 4-hydroxy-2,6-dichlorobenzamide, 2-chloro-5-hydroxy-6-(methylthio)benzamide, 2-chloro-5-hydroxy-6-[S-(N-acetyl)cysteinyl]benzamide. mst.dktandfonline.com
Goats6-chloro-3-hydroxy-2-methylthiobenzamide and other cysteine conjugates. fao.org

Investigation of Kinetic Isotope Effects in Biological Transformations

The use of isotopically labeled compounds, such as 2,6-Dichlorobenzamide-d3, is a cornerstone in the study of reaction mechanisms and metabolic pathways. juniperpublishers.com The substitution of hydrogen with its heavier isotope, deuterium, can significantly alter the rate of chemical reactions, a phenomenon known as the kinetic isotope effect (KIE). juniperpublishers.com

The basis of the KIE lies in the fundamental principles of chemical bonding. A carbon-deuterium (C-D) bond has a lower vibrational frequency and, consequently, a lower zero-point energy than a corresponding carbon-hydrogen (C-H) bond. This results in the C-D bond being stronger and requiring more energy to break. juniperpublishers.com In the context of biological transformations, if the cleavage of a C-H bond is a rate-determining step in a metabolic process, replacing that hydrogen with deuterium will slow down the reaction. juniperpublishers.com The KIE is typically expressed as the ratio of the rate constants for the light (kH) and heavy (kD) isotopes (KIE = kH/kD). juniperpublishers.com

Deuteration has become an important strategy in pharmaceutical research to enhance the metabolic stability of drugs and to probe metabolism-related toxicities. juniperpublishers.comchemsrc.com For 2,6-Dichlorobenzamide-d3, this principle is directly applicable. Its use in metabolic studies allows researchers to determine if C-H bond breaking is involved in the rate-limiting steps of its biotransformation. While specific KIE values for the metabolism of 2,6-Dichlorobenzamide-d3 are not extensively documented in the reviewed literature, the underlying theory is well-established. juniperpublishers.com

Studies using 2,6-dichlorobenzamide at natural isotopic abundance have shown that physical processes like aqueous diffusion induce only negligible isotope fractionation. tum.deacs.org This implies that any significant isotope effects observed during its degradation in a biological system can be confidently attributed to the biochemical transformation reactions rather than physical transport limitations. tum.de

Cross-Species Comparative Metabolism and Metabolite Profiling

Deuterated standards like 2,6-Dichlorobenzamide-d3 are invaluable as tracers for quantitative analysis during drug development and for elucidating metabolic fates across different species without the use of radioactivity. chemsrc.com The metabolic profile of the parent compound, 2,6-Dichlorobenzamide (BAM), has been investigated in a range of model organisms, providing a comparative basis for understanding its biotransformation.

Metabolism in Rats: Studies in Sprague-Dawley rats using radiolabeled BAM have provided a detailed picture of its metabolism. Following oral administration, a significant portion of BAM is excreted unchanged in the urine. mst.dk However, a substantial part of the compound undergoes extensive metabolism. The major metabolites identified result from hydroxylation and conjugation reactions. mst.dk The primary metabolic pathways include the formation of monohydroxylated derivatives and a mercapturic acid conjugate. mst.dk Notably, the theoretical metabolite, 2,6-dichlorobenzoic acid, was not identified in these rat studies. mst.dk

Metabolites of 2,6-Dichlorobenzamide Identified in Rats. mst.dk
Metabolite NamePercentage of Oral Dose in UrineMetabolic Reaction Type
Unchanged 2,6-Dichlorobenzamide~25%None
3-Hydroxy-2,6-dichlorobenzamide~5% (combined)Hydroxylation
4-Hydroxy-2,6-dichlorobenzamide
2-Chloro-5-hydroxy-6-(methylthio)benzamide~6%Hydroxylation, Methylthiolation
N-acetyl-S-[2-(aminocarbonyl)-3-chloro-6-hydroxyphenyl]-L-cysteine (Mercapturic acid derivative)~23%Glutathione Conjugation

Comparative Metabolism in Other Species:

Dogs: Comparative studies on the metabolism of the parent herbicide, 2,6-dichlorobenzonitrile, showed that both dogs and rats exhibit similar patterns in the elimination of its metabolites, one of which is 2,6-dichlorobenzamide. nih.gov This suggests a comparable metabolic handling of the compound between these two mammalian species. nih.gov

Plants: In young apple trees, BAM absorbed from the soil is readily translocated to the leaves. nih.gov The primary metabolic transformation is hydroxylation at the 3- and 4-positions of the benzene (B151609) ring, with 3-hydroxy-2,6-dichlorobenzamide being the predominant form. nih.gov These hydroxylated metabolites are largely found as glycoside conjugates. nih.gov The compound has also been reported in other plant and algal species, such as Vitis vinifera (grape) and Euglena gracilis. nih.gov

Bacteria: The bacterium Aminobacter sp. MSH1 is capable of completely mineralizing BAM. frontiersin.org The degradation pathway involves the transformation of BAM to its corresponding acid, 2,6-dichlorobenzoic acid (2,6-DCBA), a key step performed by this specific bacterial strain. frontiersin.org

This cross-species data highlights a diversity of metabolic strategies for processing 2,6-Dichlorobenzamide, ranging from hydroxylation and conjugation in mammals and plants to complete mineralization by soil bacteria.

Summary of Comparative Metabolism of 2,6-Dichlorobenzamide
OrganismMajor Metabolic Pathway/MetabolitesReference
Rat (Rattus norvegicus)Hydroxylation, Glutathione Conjugation (Mercapturic Acid) mst.dk
Dog (Canis lupus familiaris)Similar elimination pattern to rats for parent compound nih.gov
Apple Tree (Malus domestica)Hydroxylation (3- and 4-positions), Glycoside Conjugation nih.gov
Bacterium (Aminobacter sp. MSH1)Mineralization to 2,6-dichlorobenzoic acid frontiersin.org

Advanced Spectroscopic and Computational Approaches in Deuterated 2,6 Dichlorobenzamide Research

Application of Deuterium (B1214612) Labeling in Mechanistic Mass Spectrometry

Deuterium-labeled compounds are indispensable in mass spectrometry for both qualitative and quantitative analyses. The known mass difference between hydrogen and deuterium allows for precise tracking and differentiation of molecules, enhancing the accuracy and reliability of mass spectrometric methods. chemsrc.commedchemexpress.com

The use of 2,6-Dichlorobenzamide-d3 is instrumental in elucidating the fragmentation pathways of its parent compound, 2,6-Dichlorobenzamide (B151250) (BAM), during mass spectrometric analysis. In mass spectrometry, molecules are ionized and then break apart into characteristic fragment ions. By comparing the mass spectra of the unlabeled compound with its deuterated analogue, researchers can pinpoint which fragments retain the deuterium atoms. This information is critical for confirming the structure of the fragment ions and, by extension, the fragmentation mechanism of the parent molecule.

For instance, the introduction of three deuterium atoms onto the aromatic ring of 2,6-Dichlorobenzamide (C₇H₅Cl₂NO, molecular weight ~190.02 g/mol ) to form 2,6-Dichlorobenzamide-3,4,5-d3 (C₇H₂D₃Cl₂NO, molecular weight ~193.05 g/mol ) results in a predictable mass shift. medchemexpress.comnih.gov When analyzing the fragmentation patterns, a fragment ion containing the deuterated benzene (B151609) ring will exhibit a mass increase of 3 Daltons compared to the corresponding fragment from the unlabeled molecule. This direct comparison allows for unambiguous assignment of fragmentation pathways, which is fundamental for structural confirmation and developing robust analytical methods. Experimental procedures for such analyses often involve techniques like gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS). bam.deshimadzu.com

Table 1: Inferred Mass-to-Charge (m/z) Shift in Mass Spectrometry This table is illustrative, based on the principles of mass spectrometry, to show how deuterium labeling aids in fragment identification.

Plausible Fragment Formula of Unlabeled Fragment Expected m/z of Unlabeled Fragment Formula of Deuterated Fragment Expected m/z of Deuterated Fragment Conclusion from Mass Shift
Molecular Ion [C₇H₅Cl₂NO]⁺ 190 [C₇H₂D₃Cl₂NO]⁺ 193 Confirms the molecular weight of the labeled compound.
Loss of Amide Group [C₇H₃Cl₂]⁺ 145 [C₇D₃Cl₂]⁺ 148 Indicates the amide group is lost, and the deuterated ring remains intact.

2,6-Dichlorobenzamide-d3 serves as an ideal internal standard for the quantitative analysis of BAM, a persistent and mobile metabolite of the herbicide dichlobenil (B1670455), which is frequently detected as a groundwater contaminant. acs.orgherts.ac.ukresearchgate.net Quantitative methods, such as isotope dilution mass spectrometry, rely on the addition of a known quantity of the isotopically labeled standard to a sample before processing and analysis. nih.gov

Since 2,6-Dichlorobenzamide-d3 is chemically identical to the analyte (BAM), it behaves similarly during sample extraction, cleanup, and chromatographic separation, effectively compensating for any loss of analyte during these steps. chemsrc.com However, it is easily distinguished by its higher mass in the mass spectrometer. This approach significantly improves the accuracy and precision of quantification, which is crucial for monitoring low concentrations (ng/L) of pollutants in environmental matrices like groundwater. nih.gov

Furthermore, in the field of Compound-Specific Isotope Analysis (CSIA), labeled standards are essential for accurate isotope ratio measurements. nih.govacs.org CSIA of pollutants like BAM can help to identify their sources and assess their degradation in the environment. acs.org The use of 2,6-Dichlorobenzamide-d3 ensures that the measurements are reliable, providing valuable data for environmental risk assessment and remediation strategies. nih.gov

Fragmentation Pathway Elucidation and Structural Confirmation

Computational Chemistry and Molecular Modeling Studies

Computational methods provide deep insights into the properties and interactions of molecules at an atomic level, complementing experimental findings. For 2,6-Dichlorobenzamide, these approaches help to understand its intrinsic chemical characteristics and its behavior in complex environments.

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), have been employed to investigate the molecular structure, stability, and reactivity of 2,6-Dichlorobenzamide. conicet.gov.arnih.gov These theoretical studies can predict various molecular properties, including optimal geometries, vibrational frequencies (for interpreting infrared and Raman spectra), and thermochemical data like the standard enthalpy of formation. conicet.gov.ar

Research using DFT and high-level model chemistries has determined the standard enthalpies of formation for 2,6-Dichlorobenzamide for the first time. conicet.gov.ar Such calculations also allow for the analysis of the molecule's electronic structure, including the distribution of electron density and the identification of potential sites for electrophilic and nucleophilic attack. nih.gov This information is vital for predicting the molecule's reactivity and its potential transformation pathways in the environment. While these studies typically focus on the non-deuterated compound, the results are directly applicable to the deuterated version, as the isotopic substitution has a negligible effect on the electronic structure and molecular geometry.

Table 2: Computationally Derived Thermochemical Data for 2,6-Dichlorobenzamide

Computational Method Standard Enthalpy of Formation (kJ mol⁻¹) Reference

Molecular dynamics (MD) simulations are a computational technique used to study the physical movement of atoms and molecules over time. This method can model the interactions between a molecule like 2,6-Dichlorobenzamide and its surrounding environment, such as water molecules, soil components, or biological macromolecules like enzymes. acs.orgmdpi.com

MD simulations have been used to explore the binding of molecules containing a 2,6-dichlorobenzamide moiety to the active sites of enzymes. For example, studies on pyrazole-based inhibitors targeting cyclin-dependent kinase 2 (CDK2) show the 2,6-dichlorobenzamide part engaging in hydrophobic interactions within the enzyme's binding pocket. nih.govresearchgate.netrsc.org These simulations provide detailed information on the stability of the ligand-enzyme complex, identifying key hydrogen bonds and other non-covalent interactions that govern the binding affinity. mdpi.comrsc.org

In an environmental context, the biodegradation of BAM is initiated by the enzyme amidase BbdA, found in Aminobacter sp. MSH1. researchgate.net MD simulations could be a powerful tool to model the binding of BAM to this enzyme, elucidating the specific interactions that facilitate its breakdown. Such simulations can predict the stability of the compound within the enzyme's catalytic domain, offering a molecular-level understanding of its bioremediation. researchgate.net

Future Research Directions and Methodological Innovations

Emerging Technologies for Enhanced Analysis of Deuterated Compounds

The analysis of deuterated compounds like 2,6-Dichlorobenzamide-d3 is continually evolving beyond traditional mass spectrometry (MS). iaea.org Emerging technologies promise greater sensitivity, specificity, and the ability to distinguish between isotopologues—molecules that differ only in the position of isotopic atoms. iaea.orgnih.gov

High-Resolution Mass Spectrometry (HRMS) is becoming increasingly vital. Unlike standard MS, HRMS can differentiate between compounds with the same nominal mass but different elemental compositions, improving analytical certainty. nih.gov For complex environmental or biological samples, this capability is crucial for distinguishing the deuterated standard from potential isobaric interferences. nih.gov

Ion Mobility Spectrometry (IMS), particularly when coupled with mass spectrometry (IMS-MS), represents a significant leap forward. iaea.orgnih.gov IMS separates ions based on their size, shape, and charge, adding another dimension of separation to analysis. iaea.orgnih.gov High-resolution IMS techniques like Field Asymmetric Waveform Ion Mobility Spectrometry (FAIMS) have demonstrated the ability to separate isotopic ions, including those with the same mass (isotopomers). nih.govwichita.edu This could allow for the localization of the deuterium (B1214612) atoms within the 2,6-Dichlorobenzamide-d3 molecule, providing a new layer of structural characterization. nih.gov The separation is not based on mass alone but on the subtle changes in ion-neutral collisions in strong electric fields, a phenomenon particularly pronounced with deuterium substitution due to the large relative mass difference between hydrogen and deuterium. nih.gov

Flow chemistry is also emerging as a technology to improve the synthesis of deuterated molecules. It allows for more precise control over reaction conditions like temperature and time, which can increase selectivity, improve production capacity, and reduce the decomposition of sensitive functional groups during the high-temperature reactions often required for deuteration. ansto.gov.au

Table 1: Comparison of Analytical Technologies for Deuterated Compound Analysis
TechnologyPrinciple of Separation/DetectionKey Advantage for Deuterated CompoundsFuture Application
LC-MS/MS Chromatographic separation followed by mass-to-charge ratio (m/z) and fragmentation patternEstablished quantitative accuracy using deuterated standards like 2,6-Dichlorobenzamide-d3. texilajournal.comContinued use as a gold standard, but with potential for non-linearity at high concentrations. nih.gov
LC-HRMS Chromatographic separation followed by high-accuracy mass measurementImproved specificity by resolving deuterated standards from isobaric interferences. nih.govEnhanced toxicological screening and metabolomics where complex matrices are common. nih.gov
IMS-MS (e.g., FAIMS) Separation by ion mobility (shape, size, charge) and m/zAbility to separate isotopologues and provide structural information based on isotopic shifts. nih.govLocalization of deuterium labels and characterization of ion geometry. nih.gov
Flow Chemistry Continuous reaction process with precise controlMore efficient, selective, and scalable synthesis of deuterated compounds. ansto.gov.auLarge-scale production of high-purity deuterated standards for analytical and medicinal use. ansto.gov.au

Integration of Deuterated Analogs with Multi-Omics Approaches in Environmental and Biological Systems

The utility of deuterated compounds is expanding from simple quantification to complex systems biology. Stable Isotope Labeling (SIL) is a powerful technique in metabolomics for tracing metabolic pathways and quantifying metabolic fluxes. numberanalytics.comdoi.org In this context, 2,6-Dichlorobenzamide-d3 could be used not just as a passive internal standard but as a tool within a broader multi-omics framework to study the environmental fate and biological impact of its parent compounds.

In environmental metabolomics, organisms (e.g., soil microbes, plants) could be exposed to the herbicide Dichlobenil (B1670455) alongside a known concentration of 2,6-Dichlorobenzamide-d3. By tracing the appearance and transformation of both labeled and unlabeled BAM using HRMS, researchers can gain insights into degradation pathways and rates in a complex system. acs.org This approach allows for the differentiation of metabolites originating from the contaminant from the organism's endogenous metabolome. acs.org

Integrating data from metabolomics with other "omics" layers like transcriptomics or proteomics can provide a holistic view of an organism's response to contaminant exposure. nih.gov For example, an increase in the abundance of specific enzymes (proteomics) could be correlated with the observed transformation of Dichlobenil to BAM, with 2,6-Dichlorobenzamide-d3 serving as a stable quantitative anchor throughout the multi-step analytical process. researchgate.net This integrated approach can help unravel the mechanisms of biodegradation and identify the specific genes and proteins involved. nih.gov

Advancements in Stereoselective and Site-Specific Deuteration Strategies

The synthesis of deuterated compounds is becoming increasingly sophisticated, moving from simple hydrogen-deuterium exchange to highly controlled, site-specific, and stereoselective methods. nih.gov These advancements are critical for creating more precise analytical standards and for studying reaction mechanisms.

Catalytic Hydrogen Isotope Exchange (HIE) using transition metals like iridium, rhodium, and palladium is a dominant strategy. thieme-connect.comsnnu.edu.cn Recent progress has focused on developing catalysts that can direct deuterium to a specific position on a molecule, such as the ortho-position of an aromatic amide, a structure relevant to 2,6-Dichlorobenzamide (B151250). snnu.edu.cnrsc.org For instance, manganese-catalyzed methods have been developed for the ortho-selective deuteration of aromatic amides using inexpensive heavy water (D₂O) as the deuterium source. rsc.org

Furthermore, radical deuteration methods are emerging as a mild and efficient alternative. nju.edu.cnresearchgate.net These techniques can use inexpensive deuterium sources and can achieve high selectivity. For example, methods have been developed for the remote site-selective monodeuteration of unactivated C-H bonds in amides. researchgate.net There is also growing interest in biocatalysis, using enzymes to perform asymmetric deuteration, which can install deuterium atoms at chiral centers with near-perfect stereoselectivity. nih.gov While 2,6-Dichlorobenzamide-d3 itself is not chiral, these advanced methods are crucial for creating a wider array of complex deuterated standards for other environmental contaminants.

Table 2: Modern Deuteration Strategies
StrategyCatalyst/Reagent TypeDeuterium SourceKey Feature
Directed H/D Exchange Transition Metals (Ir, Rh, Pd, Mn) thieme-connect.comsnnu.edu.cnrsc.orgD₂ gas, D₂O thieme-connect.comrsc.orgHigh regioselectivity (e.g., ortho-deuteration of amides). rsc.org
Radical Deuteration Radical Initiators (e.g., AIBN) researchgate.netD₂O, CD₃OD nju.edu.cnresearchgate.netMild conditions, functional group tolerance, remote site-selectivity. nju.edu.cnresearchgate.net
Photocatalysis Semiconductors, Photoredox catalysts nju.edu.cncjcatal.comD₂O cjcatal.comUses light energy, often under mild conditions. cjcatal.com
Biocatalysis Enzymes (e.g., Reductases) nih.govD₂O nih.govHigh stereoselectivity for creating chiral centers. nih.gov

Broader Implications for Environmental Forensics and Contaminant Source Tracking

The use of stable isotopes is a cornerstone of environmental forensics, providing "fingerprints" to trace the origin and fate of pollutants. srce.hr While 2,6-Dichlorobenzamide-d3 is used as a quantitative standard, the principles behind its use can be expanded for contaminant source tracking.

By analyzing the natural isotopic signatures (e.g., of carbon, nitrogen, chlorine) of a contaminant plume, it is sometimes possible to distinguish between different potential sources. srce.hrresearchgate.net However, this can be complex. A more advanced approach involves using multiple isotopically labeled standards, including deuterated ones, in controlled release experiments or to spike samples from different potential sources to understand transformation pathways unique to each source.

Q & A

Q. How does 2,6-Dichlorobenzamide-d3 facilitate mechanistic studies in herbicide resistance?

  • Methodological Answer : Use as a deuterated probe in metabolic flux analysis to track herbicide degradation pathways in soil microbiota. Combine with ¹³C-labeled substrates in multi-isotope experiments to disentangle biotic vs. abiotic degradation mechanisms .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.